molecular formula C25H17FN2O3 B2813233 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896824-55-8

2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2813233
CAS No.: 896824-55-8
M. Wt: 412.42
InChI Key: VIANPETXVBPKHK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzopyran moiety. Its structure includes a 4-fluorophenyl group at position 2 and a phenethyl substituent at position 3 (Figure 1). Though direct spectroscopic or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest planar chromeno-pyrimidine systems with substituents affecting molecular conformation and packing .

Properties

IUPAC Name

2-(4-fluorophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O3/c26-18-12-10-17(11-13-18)23-27-24-21(22(29)19-8-4-5-9-20(19)31-24)25(30)28(23)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIANPETXVBPKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with benzaldehyde to form 4-fluorobenzylideneaniline.

    Cyclization: The intermediate undergoes cyclization with 3-phenethylchromone in the presence of a suitable catalyst to form the chromeno-pyrimidine core.

    Oxidation: The final step involves the oxidation of the chromeno-pyrimidine intermediate to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromeno-pyrimidine derivatives.

    Substitution: Various substituted chromeno-pyrimidine derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Chemical Biology: The compound is used to study cellular pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The chromeno[2,3-d]pyrimidine scaffold is highly modular, with substituents dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Key Structural Features References
2-(3-Nitrophenyl)-3-phenethyl analog 3-Nitrophenyl (2), phenethyl (3) Electron-withdrawing NO₂ group enhances polarity
2,3-Diphenyl analog Phenyl (2 and 3) Increased aromaticity; planar conformation
2-(4-Chlorophenyl)-3-phenethyl analog 4-Chlorophenyl (2), phenethyl (3) Cl substituent affects halogen bonding
2-(Furan-2-yl)-3-(4-methylphenyl) analog Furan (2), p-tolyl (3) Heteroaromatic furan improves solubility
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl) Bulky tert-butyl (2), furanylmethyl (3) Steric hindrance alters crystal packing
  • Electron-Withdrawing vs. In contrast, methoxy (OCH₃) or methyl (CH₃) groups () donate electrons, improving stability .
  • Halogen Effects : Chloro (Cl) and fluoro (F) substituents influence intermolecular interactions. For example, 4-chlorophenyl analogs () exhibit stronger halogen bonding than fluorophenyl derivatives, affecting crystallinity .
Physicochemical Properties

Data from analogs highlight trends:

  • Melting Points : Bulky substituents (e.g., tert-butyl in ) raise melting points due to dense crystal packing (mp >250°C), while flexible chains (e.g., phenethyl in ) lower them (mp ~180–220°C) .
  • Solubility : Polar groups (e.g., hydroxyl in ) improve aqueous solubility, whereas hydrophobic substituents (e.g., tert-butyl) enhance lipid solubility .

Elemental Analysis Comparison :

Compound Formula C (%) H (%) N (%) References
Target compound (calculated) C₂₆H₁₈FN₂O₃ ~72.0 ~4.2 ~6.5 -
3-(4-Ethylphenyl)-4-imino analog C₂₄H₁₉N₃O₂ 75.57 5.02 11.02
2,3-Diphenyl analog C₂₃H₁₄N₂O₃ 75.40 3.85 7.65

Biological Activity

The compound 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis

The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves the condensation of appropriate precursors under specific conditions. For instance, the reaction between 2-amino-3-cyano-4H-chromenes and formamidine acetate under microwave irradiation has been reported to yield novel derivatives with promising biological profiles .

Antibacterial Activity

Several studies have assessed the antibacterial properties of chromeno[2,3-d]pyrimidine derivatives. The disc diffusion method was employed to evaluate the efficacy against various bacterial strains including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Notably, compounds derived from this class exhibited significant inhibition against Bacillus cereus and Pseudomonas aeruginosa, with some derivatives showing enhanced activity due to halogen substitutions on the aromatic ring .

Antioxidant Activity

The antioxidant potential was evaluated using assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) scavenging activity. Compounds with electron-withdrawing groups demonstrated improved radical scavenging capabilities. For example, derivatives with chlorine or bromine substitutions at the 4-position displayed higher antioxidant activity compared to their non-substituted counterparts .

Case Studies

  • Antibacterial Study : A recent study synthesized several chromeno[2,3-d]pyrimidine derivatives and tested them against a panel of bacteria. Among these, compound 4e exhibited the highest antibacterial activity against Pseudomonas aeruginosa, attributed to its structural features that enhance membrane permeability and interaction with bacterial targets .
  • Antioxidant Assessment : In another investigation focused on antioxidant properties, compounds 3e and 4c were highlighted for their ability to reduce oxidative stress markers in vitro. The presence of halogen substituents was critical in enhancing their reactivity towards free radicals .

The biological activities of chromeno[2,3-d]pyrimidine derivatives are often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
  • Radical Scavenging : The antioxidant activity is primarily due to the ability of these compounds to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

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